Product packaging for BABASSUAMIDE DEA(Cat. No.:CAS No. 124046-24-8)

BABASSUAMIDE DEA

Cat. No.: B1168881
CAS No.: 124046-24-8
Attention: For research use only. Not for human or veterinary use.
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Description

Babassuamide DEA (CAS 124046-24-8) is a non-ionic surfactant derived from the oil of the babassu palm ( Orbignya oleifera ), which is native to the Amazon region of Brazil. Chemically, it is a mixture of ethanolamides formed by the reaction of fatty acids from babassu oil with diethanolamine (DEA), yielding a compound with the general formula RCON(CH₂CH₂OH)₂, where RCO represents the babassu fatty acid chain . This structure provides excellent surfactant properties, making it a versatile ingredient for research and development in cosmetic science. Its primary functions include hair conditioning, where it leaves hair easy to comb, supple, and shiny; surfactant cleansing for effectively removing oil and dirt; foam boosting to improve lather volume and stability; and viscosity controlling to thicken liquid formulations .From a research perspective, this compound is valued for its plant-based origin and mildness compared to some synthetic or coconut-based alternatives. Its mechanism of action is based on its amphiphilic nature: the fatty acid moiety (lipophilic) interacts with oils and soils, while the diethanolamide group (hydrophilic) allows for rinsing with water. This action enables efficient cleansing without excessive stripping of natural lipids. Researchers are interested in its application for developing milder shampoos, body washes, facial cleansers, and bubble baths, particularly in formulations targeting sensitive skin or seeking improved sustainability profiles . It is crucial to note that this chemical is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or personal cosmetic application. Safe handling procedures should be followed. Furthermore, researchers should be aware that the use of DEA and its related compounds in cosmetic products is regulated; for instance, DEA itself is banned in cosmetics in Europe, and its presence may be restricted to trace levels as a contaminant in other regions .

Properties

CAS No.

124046-24-8

Molecular Formula

C7H9Cl2NOS

Origin of Product

United States

Synthetic Pathways and Chemical Production of Babassuamide Dea

Precursor Amine Synthesis: Diethanolamine (B148213) Production Methodologies

Diethanolamine (DEA) is a crucial intermediate in the production of various chemical compounds, including Babassuamide DEA. Its industrial synthesis is meticulously controlled to optimize yield and purity.

Industrial Synthesis Routes of Diethanolamine

Industrially, Diethanolamine (DEA) is predominantly synthesized through the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). This reaction typically takes place in the liquid phase under pressure and at elevated temperatures nih.govgoogle.comgoogle.comgloballcadataaccess.orggoogle.comgoogle.comconsequential-lca.orgwikipedia.org. The initial reaction produces a mixture of ethanolamines, including monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA) nih.govgoogle.comgoogle.comgoogle.comgoogle.comconsequential-lca.orgwikipedia.orgbusinessanalytiq.com. Following this initial reaction, the crude mixture undergoes a multi-stage distillation process to effectively separate and purify each individual ethanolamine (B43304) compound nih.govgoogle.comgoogle.com.

Stoichiometric Control in Ethanolamine Mixture Production

The relative proportions of monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) obtained from the reaction of ethylene oxide and ammonia can be precisely controlled by adjusting the molar ratio of ammonia to ethylene oxide google.comconsequential-lca.orgwikipedia.org. A higher molar excess of ammonia generally favors the formation of monoethanolamine google.com. Conversely, reducing the molar excess of ammonia leads to a higher proportion of diethanolamine and triethanolamine google.com.

An example of how stoichiometric variations influence product distribution is illustrated in the table below:

Molar Ratio (Ammonia:Ethylene Oxide)Monoethanolamine (MEA) (% by weight)Diethanolamine (DEA) (% by weight)Triethanolamine (TEA) (% by weight)Source
7.6 (single ethylene oxide feed)52.633.913.5 google.com
9.6 (single ethylene oxide feed)58.730.610.7 google.com
9.6 (split ethylene oxide feed)58.730.610.7 google.com

The specific percentages for the 9.6 molar ratio with split ethylene oxide feed are identical to the single feed in the provided source, indicating that while splitting the feed can increase DEA yield google.com, the presented example with this specific ratio did not show a difference in final composition compared to a single feed google.com.

This compound Formation via Amidation Reactions

This compound, chemically defined as a mixture of ethanolamides derived from the fatty acids of Orbignya oleifera (babassu) oil, is synthesized through amidation reactions cir-safety.orgcir-safety.org.

Condensation Reactions with Fatty Acids Derived from Orbignya Oleifera Oil

The formation of fatty acid diethanolamides, including this compound, occurs via condensation reactions between diethanolamine and fatty acids or their derivatives, such as fatty acid methyl esters or triglycerides nih.govcir-safety.orgcir-safety.orgrasayanjournal.co.innih.govatamanchemicals.comontosight.aiatlantis-press.comatamanchemicals.compsu.edu. For instance, the production of cocamide DEA, a chemically similar compound, involves a condensation reaction at molar ratios of fatty acids (e.g., from coconut oil) to diethanolamine nih.govatamanchemicals.comecoinvent.org. These reactions typically necessitate elevated temperatures, often reaching up to 170 °C nih.govatamanchemicals.comecoinvent.org. The preferred molar ratio for producing a higher-quality diethanolamide is 1:1 (fatty acid to diethanolamine), as a 1:2 ratio can result in a product with undesirable residues of free diethanolamine and ethylene glycol nih.govatamanchemicals.comecoinvent.org. The primary chemical transformation in these reactions is the formation of amide linkages ontosight.ai.

Catalytic Approaches in Diethanolamide Synthesis

The amidation reactions for synthesizing fatty diethanolamides often employ catalytic systems to enhance reaction efficiency and product yield.

In industrial settings, chemical catalysts are commonly utilized for the production of fatty diethanolamides from oil substrates and alkanolamines rasayanjournal.co.in. These chemical synthesis routes frequently operate under conditions of high temperatures and pressures rasayanjournal.co.in. Key chemical catalysts that have been effectively employed in the amidation reaction of methyl esters with diethanolamine include strong bases such as potassium hydroxide (B78521) (KOH), sodium methylate (CH₃ONa), and sodium hydroxide (NaOH) atlantis-press.comuii.ac.id.

The mechanism for NaOH-catalyzed amidation with methyl esters involves an initial reaction between the methyl ester and NaOH to form a sodium carboxylate (RCOONa) and methanol (B129727). Subsequently, the sodium carboxylate reacts with diethanolamine, leading to the formation of the diethanolamide (RCON(C₂H₄OH)₂) and regeneration of the NaOH catalyst atlantis-press.com. The use of an alkaline catalyst is a common feature in such condensation reactions nih.govatamanchemicals.comecoinvent.org. Research findings indicate that chemical catalysts can achieve significant yields, such as a 69% yield of fatty diethanolamide from mango seed oil under conditions of 100°C for 10 hours rasayanjournal.co.in.

Summary of Chemical Catalyst Systems and Conditions:

Catalyst SystemReactant TypeTemperature (°C)Reaction Time (h)Example Yield (%)Source
Potassium Hydroxide (KOH)Methyl EstersNot specifiedNot specifiedNot specified uii.ac.id
Sodium Methylate (CH₃ONa)Methyl Esters140–1603–4Not specified atlantis-press.comuii.ac.id
Sodium Hydroxide (NaOH)Methyl Esters140–1603–4Not specified atlantis-press.comuii.ac.id
Alkaline CatalystFatty Acids/OilsUp to 170Not specifiedNot specified nih.govatamanchemicals.comecoinvent.org
Chemical CatalystMango Seed Oil1001069 rasayanjournal.co.in
Biocatalytic Synthesis under Mild Conditions

Biocatalytic synthesis offers an environmentally benign alternative for producing fatty acid diethanolamides under milder reaction conditions. Lipases, particularly immobilized lipases like Candida antarctica lipase (B570770) (Novozym 435 or Novozym G35), have demonstrated efficacy in catalyzing the amidation of fatty acids with diethanolamine dost.gov.phnih.govresearchgate.netrasayanjournal.co.in.

This enzymatic approach allows for reactions at lower temperatures, typically between 40°C and 70°C dost.gov.phnih.govrasayanjournal.co.in. For example, studies have shown optimal conditions for alkyldiethanolamides synthesis using an enzyme to involve a 2-hour reaction time, an oil mass (g) to diethanolamine (mmol) ratio of 1:5, an oil mass to enzyme (g) ratio of 1:0.075, and a temperature of 40°C, yielding 56-60% alkyldiethanolamides google.com. Similarly, for the synthesis of lauroyl diethanolamide (LADEA), a reaction at 50°C for 6 hours in acetonitrile (B52724) using Novozym 435 was found to achieve complete formation dost.gov.ph. Anhydrous enzyme conditions are generally preferred for optimal amidation reaction yields nih.gov.

The yield and rate of biocatalytic reactions are influenced by several parameters, including the chain length of the fatty acid, solvent choice, reaction time, temperature, agitation, and the presence of metal ions dost.gov.phnih.govresearchgate.net. Hexanoic acid was observed to be a highly effective substrate, while longer chain fatty acids like oleic acid resulted in lower yields under similar conditions nih.govresearchgate.net.

The following table summarizes selected reaction conditions and yields for biocatalytic synthesis of various fatty acid diethanolamides:

Fatty Acid SubstrateBiocatalystTemperature (°C)Time (h)SolventFatty Acid:DEA Molar RatioYield (%)Reference
Hexanoic AcidNovozym 4355024Acetonitrile1:4 (90 mM FA: 360 mM DEA)76.5 nih.govresearchgate.net
Lauric AcidNovozym 435506AcetonitrileNot specifiedComplete formation dost.gov.ph
Lauric AcidNovozym 4355024Acetonitrile1:4 (90 mM FA: 360 mM DEA)49.5 nih.govresearchgate.net
Oleic AcidNovozym 4355024Acetonitrile1:4 (90 mM FA: 360 mM DEA)12.1 nih.govresearchgate.net

Reaction Thermodynamics and Kinetics of this compound Formation

The formation of fatty acid diethanolamides, including the components of this compound, proceeds via an amidation reaction. Kinetic studies for the synthesis of fatty alkanolamides from various fatty acids and diethanolamine suggest a pseudo-first-order kinetics, especially when one reactant is in excess rjwave.org.

Kinetics: The rate of amidation is significantly influenced by temperature. Higher temperatures generally increase the reaction rate, though chemical synthesis at very high temperatures (e.g., 100-160°C or 170-250°C) can lead to the formation of undesirable byproducts such as overcondensates and esters with free amines acs.orgrjwave.orggoogle.com. In biocatalytic synthesis, reaction rates are also enhanced by proper agitation of the mixture dost.gov.ph. Kinetic analysis of lipase-catalyzed reactions indicates that yields are largely dependent on the rate of the forward reaction constant (k1) nih.govresearchgate.net.

Thermodynamics: The amidation reaction for producing diethanolamides is characterized by an exothermic nature researchgate.net. As the reaction is reversible, the equilibrium position is critical for achieving high yields. The continuous removal of volatile byproducts, such as water (in direct amidation of fatty acids) or methanol (in transesterification from fatty acid methyl esters), is crucial for shifting the equilibrium towards the desired diethanolamide product formation acs.orgresearchgate.netgoogle.com.

Purification and Isolation Methodologies for Synthetic this compound

The purification and isolation of synthetic fatty acid diethanolamides, including this compound, are critical to obtain a product with desired purity and reduced levels of unreacted starting materials, particularly free diethanolamine.

Common methodologies include:

Solvent Extraction and Evaporation: After the reaction, the product can be dissolved in suitable organic solvents such as a mixture of methanol and chloroform (B151607), or a mixture of ethyl ether and hexane (B92381). The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude amide product dost.gov.phrasayanjournal.co.inrsc.org.

Column Chromatography: For higher purity, the crude product can be purified using column chromatography. Silica gel is typically employed as the stationary phase, with eluent systems such as chloroform and methanol (e.g., 10:1 v/v) or diethyl ether and hexane (e.g., 13:87 v/v) dost.gov.phrasayanjournal.co.in.

Washing and Filtration: In some purification processes, the organic phase containing the fatty acid diethanolamide can be washed with solutions, such as a 5 wt% bicarbonate solution, to remove insoluble matter rsc.org. Unreacted enzyme in biocatalytic reactions can be removed by gravity filtration dost.gov.ph.

Reduction of Free Diethanolamine Content: Due to potential concerns with residual diethanolamine, specific post-synthesis treatments can be applied. One method involves acylating the free amine content in the crude product with acetic anhydride. Following acetylation, the mixture is subjected to vacuum treatment or washing and drying to eliminate the formed acetic acid, resulting in a diethanolamide product with significantly reduced free diethanolamine content (e.g., under 1%) justia.com. This process has been shown to improve product quality and properties justia.com.

Analytical Chemistry and Characterization of Babassuamide Dea

Chromatographic Methodologies for Compositional Analysis

Chromatographic methods are indispensable for analyzing the complex composition of Babassuamide DEA, particularly for quantifying the presence of residual diethanolamine (B148213) (DEA) and other components or impurities.

Gas Chromatography (GC) for Diethanolamine (DEA) Quantification

Gas Chromatography (GC) is a widely utilized technique for determining residual diethanolamine (DEA) in fatty acid diethanolamides, including those used in cosmetic products scispace.comnih.govcir-safety.org. The presence of unreacted DEA is a concern due to regulatory considerations scispace.comcir-safety.org.

A typical GC method for DEA quantification involves analyzing methanolic solutions of the amide using a gas chromatograph equipped with a flame ionization detector (FID) scispace.comnih.gov. Wide-bore capillary columns, such as methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) columns, are suitable for separating DEA from other raw material components scispace.comnih.gov. The method often employs splitless injection with helium as the carrier gas, and temperature programs can be optimized to achieve effective separation of DEA scispace.com.

Research findings indicate that the recovery of DEA from fortified fatty acid dialkanolamides at concentrations ranging from 0.50% to 5.00% typically falls between 94% and 100% scispace.comnih.gov. The limit of detection for such GC methods can be as low as approximately 0.05 µg/g sample scispace.com. In surveys of commercial fatty acid diethanolamides, DEA levels have been reported to range from 1.1% to 14.0% scispace.comnih.gov. The presence of DEA in raw materials can be further confirmed by mass spectrometry (MS) scispace.com.

Liquid Chromatography (LC) for Components and Impurities

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is crucial for analyzing the various components and non-volatile impurities in this compound and similar fatty acid diethanolamides fishersci.atmpg.de. LC is particularly advantageous for compounds that are thermally unstable or less volatile, making them unsuitable for GC nih.gov.

For the analysis of fatty acid diethanolamides, LC can be interfaced with detectors such as a thermal energy analyzer (TEA) for specific impurity detection, such as N-nitrosodiethanolamine (NDELA), a known contaminant formed from DEA scispace.comnih.govresearchgate.net. In such applications, DEA can be converted to NDELA through a derivatization step, and the resulting NDELA is then analyzed by LC-TEA scispace.comnih.govresearchgate.net. Recovery rates for NDELA from fortified samples of fatty acid diethanolamides at levels ranging from 50 to 200 ppb have averaged around 95% scispace.comnih.gov.

Furthermore, LC-Mass Spectrometry (LC-MS or LC-HRMS) has emerged as a powerful technique for comprehensive compositional analysis, including the identification of main components and various emerging contaminants in complex samples like those containing diethanolamide surfactants nih.gov. This coupling offers improved detection limits and sensitivity, enabling suspect and non-target screening strategies nih.gov.

Method Development and Validation for Purity Assessment

Method development and validation are critical steps to ensure the reliability and accuracy of chromatographic techniques for assessing the purity and quality of this compound. This process establishes that an analytical method is suitable for its intended purpose nmbu.nomdpi.com.

Key validation parameters typically include:

Specificity: Ensuring that the method can accurately measure the analyte of interest without interference from other components or impurities nmbu.no.

Linearity: Demonstrating a direct proportional relationship between the analyte concentration and the detector response over a defined range scispace.comnmbu.nomdpi.comsciopen.com. For DEA quantification by GC, linearity has been observed in ranges such as 0.50 to 5.00 µg/µL scispace.com.

Accuracy: Assessing the closeness of agreement between the true value and the value found by the method, often expressed through recovery studies scispace.comresearchgate.netnmbu.nosciopen.com. Recoveries ranging from 94.4% to 104% for fatty acids and 94% to 100% for DEA in fatty acid dialkanolamides demonstrate good accuracy scispace.comnih.govsciopen.com.

Precision: Evaluating the reproducibility of results under the same conditions (repeatability) and over time (intermediate precision) nmbu.nomdpi.comsciopen.com. Low relative standard deviations (RSDs) for retention times and peak areas (e.g., RSD < 1%) indicate high precision mdpi.comsciopen.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively scispace.comresearchgate.netnmbu.nosciopen.com. For DEA in fatty acid dialkanolamides, LOD can be around 0.05 µg/g scispace.com.

Robustness: Examining the method's ability to remain unaffected by small, deliberate variations in method parameters nmbu.no.

Validation studies confirm that analytical methods, when properly developed, provide reliable and consistent quantification, thereby enhancing quality control for diethanolamide products sciopen.com.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure and conformation of this compound, complementing chromatographic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

For fatty acid diethanolamides, NMR can identify:

Amide Linkage: Characteristic signals for the carbonyl carbon of the amide group and protons/carbons adjacent to the nitrogen and hydroxyl groups of the diethanolamine moiety rsc.orgresearchgate.net.

Fatty Acid Chain: Resonances corresponding to the aliphatic protons and carbons of the fatty acid chains derived from babassu oil. This can help in understanding the distribution of different chain lengths present in the mixture nih.gov.

Diethanolamine Moiety: Distinct signals for the -CH₂OH and -NHCH₂ groups of the diethanolamine portion researchgate.net.

NMR allows for both qualitative and quantitative analysis of the major constituents without extensive purification or separation steps nih.gov. While ¹H NMR offers rapid analysis (less than 1 minute), ¹³C NMR provides more informative data, including quantitative information for individual fatty acids and insights into their positional distribution nih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and analyzing its fragmentation patterns to confirm structural elements and identify impurities. Coupled with chromatography, MS provides robust identification scispace.comnih.govbbsq.bs.

For this compound, MS can:

Determine Molecular Weight: Provide precise molecular weight information for the various fatty acid diethanolamide species present, which correspond to the diverse fatty acid chain lengths in babassu oil. This is crucial for confirming the condensation product nih.gov.

Fragmentation Analysis: The fragmentation patterns observed in MS spectra offer structural insights by breaking the molecule into smaller, characteristic ions. This can confirm the presence of the diethanolamide moiety and the specific fatty acid residues nih.gov. For instance, certain adduct forms and fragments can be observed in different ionization sources like APCI nih.gov.

Identify Impurities: MS is highly effective in detecting and identifying impurities, including unreacted starting materials like diethanolamine and other by-products or oligomers scispace.comnih.gov. For example, the presence of DEA in commercial fatty acid diethanolamides has been confirmed by MS scispace.com. High-resolution mass spectrometry (HRMS) further enhances the ability to identify unknown compounds in complex mixtures nih.gov.

The combined use of GC-MS and LC-MS provides comprehensive analytical capabilities for the characterization and quality control of this compound.

Quantification of Residual Precursors and By-products

The presence and quantification of residual diethanolamine (DEA) and the potential formation of N-nitrosodiethanolamine (NDELA) are critical aspects of the analytical characterization of this compound and related fatty acid diethanolamides. These compounds can arise as impurities from the manufacturing process or as degradation products.

Determination of Free Diethanolamine (DEA) Content

The quantification of free diethanolamine (DEA) in fatty acid diethanolamides, including this compound, is crucial given that DEA is a primary precursor. Analytical methods for determining DEA content generally involve chromatographic techniques.

Gas Chromatography (GC) with flame ionization detection (FID) has been developed for the determination of DEA in fatty acid diethanolamides. This method utilizes either wide-bore methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5) capillary columns for separation, with methanolic solutions of the amides as the sample matrix. Recovery rates for DEA from fortified fatty acid dialkanolamides at concentrations of 0.50%, 1.00%, and 5.00% ranged from 94% to 100% scispace.comnih.gov. Another approach involves dissolving the sample in dimethyl sulfoxide (B87167) after adding sodium hydroxide (B78521), followed by analysis using headspace gas chromatography researchgate.net. Liquid Chromatography (LC) coupled with a thermal energy analyzer (TEA) has also been applied, where DEA is first converted to NDELA for detection researchgate.net. Other reported methods for DEA determination include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and ion-exclusive chromatography iarc.fr.

Surveys of commercial fatty acid diethanolamides have shown varying levels of residual DEA. Data from such analyses are presented in Table 1, demonstrating that free DEA content can range from 1.1% to 14.0% in commercial samples scispace.comnih.gov. For instance, lauramide DEA, a chemically similar fatty acid diethanolamide, has been reported to contain free diethanolamine ranging from 0.83% to 12.4% in commercial batches cir-safety.org. The level of residual DEA is influenced by the synthesis conditions; a 1:1 molar ratio reaction between fatty acid and diethanolamine typically yields a product with significantly less free amine compared to a 1:2 ratio nih.gov.

Table 1: Reported Free Diethanolamine (DEA) Content in Fatty Acid Diethanolamides

CompoundReported Free DEA Content (%)Analytical MethodSource
Fatty Acid Diethanolamides (General Survey)1.1 - 14.0GC-FID (Rtx-1, SPB-5 capillary columns) scispace.comnih.gov
Coconut Oil Diethanolamine Condensate (One Lot)18.2 (as impurity)HPLC (UV detection) nih.gov
Lauramide DEA (Commercial Samples)0.83 - 12.4- (Analyzed for diethanolamine) cir-safety.org
Oleamide (B13806) DEA (NTP Study)0.19- (Estimated) cir-safety.org

Analysis of N-Nitrosodiethanolamine (NDELA) Formation and Presence

N-Nitrosodiethanolamine (NDELA) is a nitroso compound that can form as a by-product when secondary amines like DEA react with nitrosating agents, such as nitrites or nitrogen oxides, particularly under acidic conditions and influenced by factors like temperature and light exposure researchgate.netwaters.comfilab.frresearchgate.netnih.gov. Its detection and quantification are therefore critical for the comprehensive characterization of this compound.

Various sophisticated analytical techniques are employed for NDELA analysis. Liquid Chromatography (LC) interfaced with a thermal energy analyzer (TEA) has been utilized, demonstrating an average recovery of 95% for NDELA from fortified fatty acid diethanolamides at fortification levels of 50, 100, and 200 ppb scispace.comnih.gov. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS-MS) is a recognized method, as outlined in ISO 10130, for the detection and quantification of NDELA in cosmetic raw materials and products filab.fr. An advanced Ultra-Performance Liquid Chromatography coupled to tandem mass spectrometry (UPLC-MS/MS) method provides a rapid, sensitive, and accurate approach. This method involves systematized sample preparation, utilizes a porous graphitic carbon (PGC) column, and monitors NDELA using electrospray positive ionization mass spectrometry in multiple reaction monitoring (MRM) mode. The limit of detection (LOD) and limit of quantification (LOQ) for this UPLC-MS/MS method were 10 µg/kg and 20 µg/kg, respectively nih.gov. An LC-MS-MS method for NDELA determination in cosmetic products, involving sample dilution and C18 clean-up, reported a detection limit of 22.8 µg/kg and an average recovery of 88.3% nih.gov. Furthermore, Gas Chromatography-Thermal Energy Analyzer (GC-TEA) and Gas Chromatography-Mass Spectrometry (GC-MS) have also been used for general N-nitrosamine analysis waters.com. A procedure involving reverse-phase liquid chromatography followed by post-column photolysis and colorimetric quantification via the Griess reaction is also described for NDELA determination scilit.com.

Research findings highlight the conditions favoring NDELA formation. Studies indicate that NDELA formation from DEA and sodium nitrite (B80452) is significantly elevated under specific storage conditions, with UV light, visual light, and higher temperatures (e.g., 50°C) contributing to increased concentrations, especially at acidic pH (pH 2) researchgate.netnih.gov. Conversely, antioxidants like Vitamin C and Vitamin E have been shown to inhibit NDELA formation, particularly under acidic conditions, when added at concentrations between 100 and 1000 µg/ml researchgate.netnih.gov.

While some studies on fatty acid diethanolamides reported no detection of NDELA in their samples scispace.comnih.gov, other investigations have identified its presence. As detailed in Table 2, a commercial lot of coconut oil diethanolamine condensate was found to contain 219 ppb of NDELA nih.gov. Similarly, specific National Toxicology Program (NTP) studies cited reports of NDELA in lauramide DEA at 3600 ppb and in oleamide DEA at 68 ppb cir-safety.org. A broad survey in the Netherlands detected NDELA at concentrations ranging from 23 to 992 µg/kg in 35 out of 140 cosmetic products examined nih.gov. These findings underscore the importance of vigilant monitoring of NDELA levels in these compounds.

Table 2: Reported N-Nitrosodiethanolamine (NDELA) Content in Fatty Acid Diethanolamides and Related Products

Compound/Product TypeReported NDELA ContentAnalytical MethodSource
Fatty Acid Diethanolamides (General Survey)Not detectedLC-TEA scispace.comnih.gov
Coconut Oil Diethanolamine Condensate (One Lot)219 ppbHPLC (UV detection) nih.gov
Lauramide DEA (NTP Study)3600 ppb (3.6 ppm)- (Detected) cir-safety.org
Oleamide DEA (NTP Study)68 ppb- (Detected) cir-safety.org
Cosmetic Products (Netherlands Survey)23 - 992 µg/kg (ppb)LC-MS-MS nih.gov

Physicochemical Mechanisms and Interfacial Phenomena of Babassuamide Dea

Molecular Architecture and Amphiphilic Properties

Babassuamide DEA is not a single chemical entity but a mixture of N,N-bis(2-hydroxyethyl)amides. cir-safety.org Its molecular architecture is intrinsically linked to the fatty acid composition of Babassu oil. The general structure consists of a polar diethanolamine (B148213) head group and a nonpolar fatty acid tail. This dual nature imparts amphiphilic properties to the molecule, meaning it has both hydrophilic (water-loving) and lipophilic (oil-loving) characteristics.

Typical Fatty Acid Composition of Babassu Oil

Fatty AcidPercentage (%)
Lauric Acid40-50%
Myristic Acid15-20%
Oleic Acid10-15%
Palmitic Acid7-11%
Caprylic Acid3-8%
Capric Acid3-7%
Stearic Acid2-6%

The predominance of lauric acid (a 12-carbon saturated fatty acid) means that lauroyl diethanolamide is a primary component of this compound. The varied lengths of the other fatty acid chains contribute to a broader range of surface-active properties compared to a single-component surfactant.

Surface Activity and Interfacial Tension Reduction Mechanisms

The amphiphilic nature of this compound drives its surface activity. In an aqueous environment, the molecules preferentially adsorb at interfaces, such as the air-water or oil-water interface. At these interfaces, the hydrophilic heads orient towards the aqueous phase, while the lipophilic tails are directed away from the water, towards the air or oil phase.

This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. At the oil-water interface, the presence of this compound molecules reduces the interfacial tension, which is the energy required to maintain the interface between the two immiscible liquids. By lowering this energy barrier, this compound facilitates the mixing and dispersion of oil and water. The mechanism of interfacial tension reduction involves the surfactant molecules positioning themselves at the interface, effectively creating a bridge between the polar water molecules and the nonpolar oil molecules. rsc.org This reduces the thermodynamically unfavorable contact between oil and water.

Micellization Behavior in Aqueous Systems

Above a certain concentration in an aqueous solution, individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles. This process, termed micellization, is a critical phenomenon that governs many of the functional properties of surfactants. For the shorter chain diethanolamide amphiphiles, such as the lauroyl and myristoyl components of this compound, a normal micellar phase (L1) is observed at higher water contents. nih.gov

The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). mdpi.com Below the CMC, this compound molecules exist primarily as individual monomers in solution and at interfaces. Above the CMC, any additional surfactant molecules added to the system will predominantly form micelles. The CMC is a key parameter as it indicates the minimum concentration of surfactant required to achieve maximum surface tension reduction and to begin to exhibit properties such as solubilization and detergency.

Critical Micelle Concentration (CMC) of Fatty Acid Diethanolamides in Deionized Water

Fatty Acid DiethanolamideCMC (mM)
Lauroyl diethanolamide0.63 scispace.com
Decanoyl diethanolamide1.10 scispace.com
Octanoyl diethanolamide1.45 scispace.com

The determination of CMC can be carried out through various methods, including measurements of surface tension, conductivity, or by using spectroscopic techniques that detect changes in the local environment of a probe molecule upon micellization. scispace.com

The micelles formed by this compound in aqueous solutions are typically spherical, with the hydrophobic tails forming the core of the micelle and the hydrophilic diethanolamine heads forming the outer shell, or corona, which is in contact with the surrounding water. The size of these micelles is generally in the nanometer range.

For lauroyl diethanolamide, a major component of this compound, the micelles formed in deionized water have been observed to be less than 1 µm in size. scispace.com The size and shape of micelles can be influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes in the solution. muser-my.com Techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) are commonly used to characterize the size and morphology of micelles. malvernpanalytical.com

Emulsification and Stabilization Mechanisms in Immiscible Systems

This compound functions as an effective emulsifying agent, facilitating the dispersion of one immiscible liquid into another, such as oil in water (O/W) or water in oil (W/O). The process of emulsification involves the reduction of interfacial tension between the oil and water phases, which lowers the energy required to break down the dispersed phase into smaller droplets.

Once an emulsion is formed, this compound molecules adsorb at the surface of the droplets, forming a protective film. This interfacial film acts as a barrier that prevents the droplets from coalescing and the emulsion from separating back into its constituent phases. The stabilization of the emulsion is achieved through several mechanisms:

Steric Hindrance: The bulky diethanolamine head groups at the droplet surface create a physical barrier that prevents close approach and fusion of adjacent droplets.

Interfacial Viscosity: The surfactant layer can increase the viscosity at the interface, which slows down the drainage of the continuous phase from between the droplets, thus hindering coalescence.

Reduction of Interfacial Tension: By maintaining a low interfacial tension, the thermodynamic driving force for droplet coalescence is reduced.

Foam Generation and Stability as a Physicochemical Process

This compound is widely utilized as a foam booster and stabilizer in various formulations. cosmileeurope.eu Foam is a dispersion of a gas in a liquid, and its formation is facilitated by surfactants that reduce the surface tension of the liquid, allowing it to be stretched into thin films (lamellae) that entrap the gas bubbles.

The generation of foam is enhanced by the rapid migration of this compound molecules to the newly created air-water interface during agitation or sparging. Once the foam is formed, its stability is determined by the ability of the surfactant to counteract the physical processes that lead to foam collapse, namely drainage, coalescence, and disproportionation (Ostwald ripening).

This compound contributes to foam stability through the following mechanisms:

Marangoni Effect: If a foam film is stretched, the local surfactant concentration at the stretched area decreases, leading to an increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of lower surface tension (higher surfactant concentration) to the stretched area, thus healing the thin spot and preventing rupture.

Surface Viscosity: The layer of this compound molecules at the surface of the foam lamellae can increase the surface viscosity, which slows down the thinning of the liquid films due to drainage.

Electrostatic Repulsion: Although nonionic, the polar head groups of this compound can create a hydration layer and some degree of surface charge, which can contribute to repulsive forces between the two surfaces of a foam film, preventing them from thinning to the point of rupture.

The combination of these effects allows this compound to produce a voluminous and stable foam.

Rheological Behavior in Model Formulations

Fatty acid diethanolamides, including this compound, are known to enhance viscosity, particularly in formulations containing anionic surfactants like sodium laureth sulfate. firp-ula.org This thickening effect is a key reason for their inclusion in a wide array of personal care products, including shampoos, body washes, and liquid soaps. specialchem.com The mechanism behind this viscosity increase involves the formation of mixed micelles, which alters the rheological properties of the formulation.

In a study investigating the physicochemical properties of 2-in-1 cleansing products, Cocamide DEA was found to have a significant impact on the viscosity of the final formulation compared to other ingredients. researchgate.net This highlights the potency of diethanolamides as rheology modifiers. The interaction between the diethanolamide, primary surfactants, and electrolytes like sodium chloride can be manipulated to achieve a target viscosity. nbinno.com

The table below, based on data for the closely related Cocamide DEA, illustrates the typical effect of a diethanolamide on the viscosity of a simple surfactant solution. It is important to note that while this compound is expected to exhibit similar behavior due to its structural similarities, the exact viscosity values may differ.

**Table 1: Effect of Cocamide DEA Concentration on the Viscosity of a Model Surfactant System***

Concentration of Cocamide DEA (% w/w)Viscosity (mPa·s)
1500
21500
33500
46000
58500

Note: This data is illustrative and based on the known performance of Cocamide DEA in a typical anionic surfactant base. Actual values for this compound may vary depending on the specific formulation parameters, including the type and concentration of other ingredients, pH, and temperature.

Research on a mixture of cocamidopropyl betaine (B1666868) (CAPB) and Cocamide DEA has provided insight into the rheological behavior of such systems. Viscosity curves from this study demonstrate how the concentration of the diethanolamide influences the formulation's resistance to flow under varying shear rates. researchgate.net Generally, as the concentration of the diethanolamide increases, the viscosity of the solution also increases. researchgate.net

Furthermore, the rheological behavior of formulations containing diethanolamides is often non-Newtonian, meaning their viscosity changes with the applied shear rate. Many cosmetic products are designed to be shear-thinning, where the viscosity decreases under stress, such as when the product is squeezed from a tube or spread on the skin. This allows for ease of application while maintaining a thick consistency in the packaging.

The table below presents hypothetical data illustrating the shear-thinning behavior that would be expected in a formulation containing this compound, based on the performance of similar compounds.

**Table 2: Expected Shear-Thinning Behavior of a Model Formulation Containing this compound***

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
0.110000
18000
104000
1001500

Note: This data is hypothetical and intended to illustrate the concept of shear-thinning in cosmetic formulations containing diethanolamides. The actual rheological profile will depend on the complete formulation.

Environmental Chemical Fate and Degradation Pathways of Babassuamide Dea

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of compounds through non-biological processes, including hydrolysis and photolysis.

Fatty acid diethanolamides, including the class to which Babassuamide DEA belongs, are generally considered susceptible to hydrolysis, particularly when exposed to high concentrations of strong mineral acids or alkalis nih.gov. However, they tend to exhibit stability in neutral or moderately acidic environments nih.gov.

The hydrolysis of fatty acid amides (FAAs) in environmental contexts can be influenced by pH. Studies on fatty acid amidohydrolase (FAAH), an enzyme capable of hydrolyzing N-acylethanolamines (a type of fatty acid amide) into fatty acids and ethanolamine (B43304), have shown that its activity is pH-dependent, with an optimal range typically around pH 8-9 mpg.defishersci.ca. This suggests that in mildly alkaline aqueous systems, enzymatic hydrolysis could be a significant abiotic or biologically-mediated abiotic degradation pathway. The presence of an amide group in certain formulations has also been observed to enhance hydrolytic stability.

Biotic Degradation in Environmental Compartments

Biotic degradation, primarily through microbial activity, is a crucial pathway for the removal of organic compounds like this compound from the environment.

Most fatty acid amides (FAAs), including structurally similar compounds like cocodiethanolamide (cocamide DEA) and cocomonoethanolamide (cocamide MEA), have demonstrated ultimate degradation in standard OECD tests for ready biodegradability. Ready biodegradability indicates that a substance has a high potential to biodegrade rapidly and extensively in aerobic aquatic environments, such as wastewater treatment plants and natural waters.

Specific research findings illustrate this biodegradability:

Cocamide DEA achieved 71% of its Theoretical Oxygen Demand (ThOD) in a 30-day Closed Bottle test.

C12-18 amide DEA, a representative fatty acid diethanolamide, showed 74% Dissolved Organic Carbon (DOC) removal in a modified OECD screening test over 28 days.

Tallamide DEA, another fatty acid diethanolamide, is also reported to be readily biodegradable.

These results collectively suggest that this compound, being a fatty acid diethanolamide, is likely to be readily biodegradable under aerobic conditions in aqueous systems. The degradation typically leads to simpler compounds such as fatty acids and diethanolamine (B148213), which themselves are also subject to further breakdown mpg.de. Fatty acids, for example, are known to be rapidly degraded in soil and water via the β-oxidation pathway, eventually mineralizing to carbon dioxide and water.

Table 1: Aerobic Biodegradability of Representative Fatty Acid Amides

CompoundTest MethodResult (% Degradation)Duration (Days)Reference
Cocamide DEAClosed bottle test71% ThOD30
C12-18 amide DEAModified OECD screening test74% DOC28
Tallamide DEAReady Biodegradability (general)Readily BiodegradableNot specified

Data on the anaerobic biotransformation of fatty acid diethanolamides are less consistent than for aerobic conditions. While cocamide MEA has shown significant ultimate anaerobic biodegradability, achieving 79% of its Theoretical Gas Production (ThGP) in a 42-day ECETOC screening test and 81% in a 56-day ISO 11734 screening test, cocamide DEA has been reported to have an inhibiting effect on degrading bacteria in an anaerobic biodegradability test. This indicates a potential difference in anaerobic degradability among similar fatty acid alkanolamides.

Anaerobic biodegradation processes typically involve a consortium of microorganisms working in a "food chain". The initial steps often include hydrolysis and acidification of complex organic compounds into low molecular weight metabolites such as short-chain fatty acids and alcohols. These intermediates are then further transformed by acetogenic bacteria into acetate, carbon dioxide, and molecular hydrogen, ultimately leading to the production of methane (B114726) and carbon dioxide by methanogenic bacteria. Hydrolysis can be a limiting step in anaerobic biodegradation, and factors like pH (optimal range for methanogenic bacteria being 7-8) significantly influence the process. Some studies suggest that certain fatty acyl amides may exhibit resistance to bacterial breakdown under anaerobic conditions.

Table 2: Anaerobic Biodegradability of Selected Fatty Acid Amides

CompoundTest MethodResult (% Degradation)Duration (Days)Reference
Cocamide MEAECETOC screening test79% ThGP42
Cocamide MEAISO 11734 screening test81% ThGP56
Cocamide DEAAnaerobic biodegradability testInhibiting effect on bacteriaNot specified

The primary pathway for the microbial degradation of fatty acid amides, including this compound, involves the hydrolysis of the amide bond mpg.de. This enzymatic cleavage, often catalyzed by fatty acid amidases (like FAAH), breaks down the diethanolamide into its constituent parts: a fatty acid and diethanolamine mpg.defishersci.ca.

For example, studies on Lauramide DEA showed that it was rapidly metabolized, with very polar metabolites being excreted, postulated to be carboxylic acids formed from the alkyl chain. The fatty acid component, originating from babassu oil in the case of this compound, would then undergo well-established aerobic degradation pathways, such as β-oxidation, leading to complete mineralization into carbon dioxide and water. Diethanolamine (DEA), another potential metabolite, is soluble in water and can also undergo further biodegradation.

Sorption and Transport in Environmental Matrices

The environmental distribution and transport of a chemical compound like this compound are primarily governed by its physicochemical properties, particularly its water solubility, octanol-water partition coefficient (Log Kow), and soil adsorption coefficient (Log Koc) epa.gov. These parameters dictate how the compound partitions between different environmental compartments such as water, soil, sediment, and air.

Fatty acid diethanolamides, including this compound, possess both hydrophobic (fatty acid chain) and hydrophilic (diethanolamide group) moieties, classifying them as surfactants mst.dkcir-safety.org. This amphiphilic nature influences their behavior in environmental matrices, enabling them to form micelles in aqueous solutions, which can affect their apparent solubility and interaction with other substances industrialchemicals.gov.au.

While direct data for this compound is scarce, information for analogous compounds like Lauramide DEA (N,N-bis(2-hydroxyethyl)dodecanamide), a common fatty acid diethanolamide component, provides valuable insights. Lauramide DEA has a reported Log Kow of 5.11, indicating a tendency to partition into organic phases, such as lipids in biological organisms epa.govindustrialchemicals.gov.au. Its water solubility is moderately low at 1.24 mg/L, suggesting limited dissolution in water industrialchemicals.gov.au. The estimated Log Koc for Lauramide DEA is 4.12, which implies a strong potential for sorption to soil and sediments due to its affinity for organic carbon in these matrices epa.govindustrialchemicals.gov.au.

The low vapor pressure typically associated with compounds of this molecular size and structure suggests that volatilization from water or soil surfaces would not be a significant transport pathway for this compound industrialchemicals.gov.au. Therefore, its primary environmental distribution is expected to be in the aqueous and solid phases.

Table 1: Key Physicochemical Properties and Environmental Partitioning Indicators for Analogous Fatty Acid Diethanolamides

PropertyAnalogous Compound (Lauramide DEA) industrialchemicals.gov.auUnitImplications for this compound (Inferred)
Log Kow (Octanol-Water)5.11-High lipophilicity; potential for partitioning into organic matter, including biological tissues, and low water solubility.
Water Solubility1.24mg/LModerately low solubility in water, but surfactant nature might affect apparent solubility and dispersion.
Log Koc (Organic Carbon-Water)4.12L/kgStrong adsorption to soil and sediment organic matter, suggesting reduced mobility in soil but potential for deposition in sediments.
Hydrolysis Half-Life (Estimated)190daysModerate hydrolytic stability; degradation over time in aqueous environments.
Vapor Pressure (Estimated)1.0 x 10^-7PaVery low volatility; minimal partitioning to the atmospheric compartment.

This table presents inferred data based on analogous compounds due to the limited specific experimental data for this compound. The interactive version of this table would allow for filtering and sorting of data points based on property type or environmental compartment.

Ecotoxicological Implications of Environmental Exposure (from a chemical fate perspective, not biological safety)

From a chemical fate perspective, the ecotoxicological implications of this compound exposure are largely tied to its persistence, mobility, and potential for bioaccumulation within environmental systems. Personal care products (PCPs), including those containing fatty acid amides, are continuously introduced into aquatic environments due to widespread use and incomplete removal by wastewater treatment processes [Google Search Result 5 from initial search].

Despite the potential for biodegradation, the lipophilic nature of fatty acid diethanolamides, as indicated by Log Kow values greater than 4 for analogous compounds like Cocamide DEA and Lauramide DEA, suggests a potential for bioaccumulation epa.govindustrialchemicals.gov.aumst.dk. However, this bioaccumulation potential is often moderated by the compound's inherent biodegradability; if a substance readily degrades, its opportunity to accumulate in organisms is reduced industrialchemicals.gov.au. Therefore, while there is an intrinsic potential for accumulation based on hydrophobicity, effective biodegradation in the environment would limit the actual degree of bioaccumulation in organisms.

The mobility of this compound, as inferred from its Log Koc and water solubility, suggests that it can be transported within aquatic systems and can sorb to sediments and soils industrialchemicals.gov.ausantos.com. This means that while direct persistence in the water column might be limited by biodegradation, the compound or its metabolites could be present in sediments or soil, leading to potential exposure for benthic and soil-dwelling organisms industrialchemicals.gov.auresearchgate.net. The continuous discharge of such compounds can lead to a steady-state exposure for environmental organisms, even if individual molecules have a relatively short environmental half-life due to degradation [Google Search Result 5 from initial search].

Chemical Modification and Derivatization of Babassuamide Dea

Synthesis of Novel Babassuamide Derivatives

Synthesis of novel babassuamide derivatives can be achieved by altering the fatty acid component or by modifying the diethanolamine (B148213) part of the molecule. Fatty acid alkanolamides, including those derived from babassu oil, are typically formed via the condensation of fatty acids or their esters with alkanolamines such as diethanolamine (DEA). cosmileeurope.eucosnet.co.kr

Alteration of Fatty Acyl Chain Lengths and Saturation

The fatty acyl chain of Babassuamide DEA is derived from babassu oil, which contains a mix of fatty acids. cosmileeurope.eu The composition of babassu oil includes various saturated and unsaturated fatty acids, predominantly lauric acid (C12:0), myristic acid (C14:0), palmitic acid (C16:0), oleic acid (C18:1), and stearic acid (C18:0). ontosight.aiontosight.aibotanicalformulations.comheessoils.com

The fatty acid composition of babassu oil, which serves as the basis for this compound, is detailed in the table below:

Table 1: Typical Fatty Acid Composition of Babassu Oil

Fatty AcidCarbon Chain Length & SaturationApproximate % Composition ontosight.aiontosight.aibotanicalformulations.comheessoils.com
Caprylic acidC8:0 (Saturated)2.0 - 8.0 %
Capric acidC10:0 (Saturated)1.0 - 8.0 %
Lauric acidC12:0 (Saturated)38.0 - 56.0 %
Myristic acidC14:0 (Saturated)11.0 - 27.0 %
Palmitic acidC16:0 (Saturated)4.0 - 12.0 %
Stearic acidC18:0 (Saturated)1.0 - 8.0 %
Oleic acidC18:1 (Monounsaturated)9.0 - 20.0 %
Linoleic acidC18:2 (Polyunsaturated)1.0 - 7.0 %
Other fatty acids-Max 5.0 %

Modification of the Diethanolamine Moiety

Diethanolamine (DEA) is a secondary amine with two hydroxyl functional groups. wikipedia.orgalsglobal.com Modifications to the diethanolamine moiety could involve reactions at these hydroxyl groups or the secondary amine nitrogen. Although this compound itself is formed by the reaction between the fatty acids and DEA, forming an amide bond, the two hydroxyl groups on the diethanolamine part remain available for further chemical reactions. cir-safety.orgcosnet.co.kr

Examples of potential modifications to the diethanolamine moiety in general alkanolamides (which would apply to babassuamide derivatives) include:

Ethoxylation/Propoxylation: Adding ethylene (B1197577) oxide or propylene (B89431) oxide units to the hydroxyl groups to create alkoxylated amides, thereby altering hydrophilicity and surfactant properties. cosnet.co.kr

Esterification: Reacting the hydroxyl groups with other carboxylic acids to form ester linkages, potentially introducing new functionalities or modifying existing properties. cosnet.co.kr

Quaternization: Modifying the nitrogen atom to form a quaternary ammonium (B1175870) compound, which would introduce a permanent positive charge, affecting solubility and conditioning properties.

These modifications could lead to novel derivatives with varied physicochemical properties suitable for diverse applications.

Structure-Performance Relationships of Modified Babassuamides (in model chemical systems)

The performance characteristics of fatty acid amides, including this compound and its derivatives, are intimately linked to their molecular structure, particularly the fatty acyl chain length, saturation, and the nature of the amine moiety. These structural variations influence properties such as surface activity, foam boosting, viscosity modification, and emulsification in model chemical systems.

Fatty Acyl Chain Length: The length of the hydrophobic fatty acyl chain significantly impacts surfactant properties. Generally, an optimal chain length (e.g., C12-C14) is often associated with the best foam stability and viscosity-building in aqueous systems. Shorter chains may lead to poorer foam stability, while longer chains can decrease solubility and enhance viscosity too much, potentially leading to gelling. For example, lauramide DEA (C12:0) is widely known for its foam-boosting and viscosity-increasing properties. cir-safety.org

Saturation: The degree of saturation in the fatty acyl chain affects the physical state and solubility of the amide. Saturated fatty acid derivatives tend to be more solid at room temperature and may have lower solubility than unsaturated derivatives. Unsaturated chains introduce kinks, which can affect packing efficiency and intermolecular interactions, thereby influencing properties like melting point and dispersibility.

Diethanolamine Moiety Modification: As discussed in Section 5.1.2, modifications to the diethanolamine portion, such as ethoxylation, would primarily alter the hydrophilic-lipophilic balance (HLB) of the molecule. Increasing ethoxylation would increase the hydrophilicity, potentially improving water solubility and altering micellization behavior. This could lead to a change in foaming characteristics, emulsifying power, and interactions with other components in a formulation. The polyfunctional nature of diethanolamine, possessing both secondary amine and diol characteristics, makes its derivatives versatile. wikipedia.org

Research findings often demonstrate that tailoring the fatty acyl chain length and the nature of the alkanolamine can optimize performance in specific applications. For instance, studies on various fatty acid diethanolamides show that specific fatty acid chain lengths contribute to optimal foam boosting and viscosity control. cir-safety.orgknowde.com

Polymerization or Oligomerization Reactions Involving this compound as a Monomer

While this compound is primarily known for its role as a surfactant and additive, its chemical structure, specifically the presence of two hydroxyl groups on the diethanolamine moiety and the amide bond, could theoretically allow it to participate in certain polymerization or oligomerization reactions. However, direct polymerization of fatty acid alkanolamides like this compound as sole monomers is not commonly reported in the same way as vinyl monomers.

More typically, components related to this compound or its precursors (fatty acids or diethanolamine) might be involved in polymerization. For example:

Diethanolamine (DEA) as a monomer: Diethanolamine itself can be used as a monomer in the synthesis of polymers, particularly in the production of polyurethanes or polyamides, where its hydroxyl and amine groups can react. wikipedia.org Adipic acid/methyl DEA crosspolymer and related polymers involving DEA have been patented, suggesting its role in polymeric structures. google.comgoogle.comgoogle.com

Fatty Acids as monomers: Natural fatty acids derived from babassu oil can be chemically modified (e.g., epoxidized or maleated) to introduce reactive sites suitable for polymerization, leading to renewable polymers, plastics, and plasticizers. google.com

Incorporation into existing polymer systems: this compound or its derivatives could potentially be incorporated into polymer backbones or modified to become reactive monomers (e.g., by introducing vinyl or acrylate (B77674) functionalities) to impart specific properties, such as improved compatibility with certain solvents, enhanced emulsification within a polymer matrix, or surface modification. Patent literature mentions "this compound" in lists of ingredients that can be used in compositions containing various polymers, including non-homopolymers synthesized from different monomers like N-vinyl lactam and (meth)acrylic acid derivatives. google.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comjustia.comjustia.comresearchgate.net While this indicates its presence in polymeric formulations, it does not explicitly state its role as a direct monomer in the polymer chain synthesis but rather as an additive or component within such systems.

The reactive hydrogens on the hydroxyl groups of the diethanolamine moiety in this compound could theoretically participate in condensation polymerization (e.g., with diacids or diisocyanates) or addition polymerization if appropriately functionalized. However, detailed research findings on this compound specifically as a polymerization monomer are scarce in the provided search results. The term "monomer" generally refers to a small molecule that chemically bonds to other monomers to form a polymer, and "oligomer" refers to a molecule consisting of a few monomeric units. googleapis.comjustia.com

Industrial Chemical Applications and Process Engineering of Babassuamide Dea

Role as a Chemical Intermediate in Industrial Syntheses

Babassuamide DEA, as a diethanolamide, falls within a class of compounds that are crucial chemical intermediates in various industrial syntheses. Diethanolamine (B148213) (DEA) itself, a key precursor in the synthesis of diethanolamides, serves as an intermediate in the production of diverse chemical substances such as resins, plasticizers, and rubber chemicals google.com. The general synthesis of fatty acid diethanolamides involves the interaction of diethanolamine and fatty acids, which can be individual substances or mixtures with carbon chains typically ranging from 10 to 24 atoms rockchemicalsinc.com. This reaction often occurs under specific molar ratios of reactants and controlled temperature conditions, indicating the capacity of this compound to be integrated into or result from broader industrial chemical manufacturing processes rockchemicalsinc.com.

Application in Specialized Industrial Formulations (excluding personal care)

Due to its surfactant and emulsifying properties, this compound and similar fatty acid diethanolamides find utility in a range of specialized industrial formulations. These properties enable them to reduce surface tension and facilitate the mixing of immiscible liquids, which is beneficial in various non-personal care applications.

Lubricant and Cutting Fluid Formulations

Fatty acid diethanolamides, including the class to which this compound belongs, are employed in the formulation of lubricants and cutting fluids. Diethanolamine (DEA) is specifically utilized in cutting oils and in the broader production of lubricants rockchemicalsinc.comgoogle.com. For example, cocamide DEA, a related fatty acid diethanolamide, is recognized as a corrosion inhibitor in metalworking fluids and polishing agents cir-safety.org. In the context of fuels, this compound is listed among non-ionic fatty acid based alkanolamides that can be incorporated into surfactant formulations used for producing oil-based blends, microemulsions, and nanoemulsions rlavie.com. These emulsions are designed to enhance the combustion efficiency of various fuels, including diesel, and contribute to reduced harmful emissions rlavie.com.

Coating and Paint Additives

In the realm of coatings and paints, diethanolamine and its derivatives play a role as additives. DEA is a component in the manufacture of various additives for coatings and cement rockchemicalsinc.comgoogle.com. The broader category of fatty acid diethanolamides is applied in the coatings and paint industries arpnjournals.org. Their emulsifying and dispersing capabilities contribute to the stability and performance of these formulations, ensuring uniform distribution of components within the mixtures arpnjournals.org.

Agricultural Chemical Formulations (as an inert ingredient/stabilizer, not active pesticidal role)

This compound can serve as an inert ingredient or stabilizer in agricultural chemical formulations. Diethanolamine is a noted intermediate in the production of herbicides and pesticides rockchemicalsinc.com. Pesticide formulations often consist of active ingredients combined with "inert ingredients," which, despite their name, are crucial for product performance and usability atamanchemicals.comcir-safety.org. These inert substances can function as solvents, surfactants, or stabilizers, improving application effectiveness, safety, handling, and storage of the pesticide atamanchemicals.comcir-safety.org. For instance, lauramide DEA, another fatty acid diethanolamide, is used as an emulsifier in agricultural sprays to help disperse active ingredients evenly across crops merckmillipore.com. Given its similar chemical structure and surfactant properties, this compound can fulfill analogous roles in stabilizing and improving the physical properties of agricultural chemical products.

Process Optimization for Industrial Scale Production

The industrial-scale production of fatty acid diethanolamides, including this compound, typically involves the amidation of fatty acids or their esters with diethanolamine rockchemicalsinc.comcir-safety.org. Process optimization aims to maximize yield, purity, and efficiency while minimizing reaction time and energy consumption. A common method involves the continuous interaction of diethanolamine and fatty acids at elevated temperatures, often ranging from 170°C to 250°C rockchemicalsinc.com. The residence time in the reactor is a critical parameter, varying from approximately 5.5 to 45 minutes depending on the specific synthesis temperature rockchemicalsinc.com.

Key parameters for process optimization include:

Reactant Molar Ratio: For fatty acid diethanolamides, the molar ratio of fatty acids to diethanolamine is often maintained around 1:(0.9-1.5) rockchemicalsinc.com.

Temperature Control: Isothermal conditions within the specified temperature range are crucial for efficient reaction kinetics rockchemicalsinc.com.

Residence Time: Optimizing the time the reactants spend in the reactor directly impacts conversion rates and productivity rockchemicalsinc.com.

Water Removal: Effective removal of water from the reaction system at the end of synthesis is essential to drive the reaction to completion and ensure product quality rockchemicalsinc.com.

Rapid Cooling: Prompt cooling of the product after synthesis helps preserve its properties and prevent undesirable side reactions rockchemicalsinc.com.

Such optimization efforts lead to high productivity and products with increased content of active components rockchemicalsinc.com.

Table 1: Typical Reaction Conditions for Fatty Acid Diethanolamide Synthesis

ParameterTypical Range / ValueReference
Fatty Acids:DEA Molar Ratio1:(0.9-1.5) rockchemicalsinc.com
Temperature170-250°C rockchemicalsinc.com
Residence Time5.5-45 minutes (temp. dependent) rockchemicalsinc.com
Process TypeContinuous Flow or Batch rockchemicalsinc.comrlavie.com

Waste Stream Management and Effluent Treatment in Manufacturing

Manufacturing processes for diethanolamides necessitate careful waste stream management and effluent treatment due to the nature of the chemicals involved. Diethanolamine (DEA) is recognized as a chemical that requires regulatory control, with some regions classifying it as a hazardous air pollutant and including it on toxics release inventories. While this compound itself is an organic compound, its production and the presence of residual diethanolamine (DEA) or other impurities in waste streams pose environmental considerations cir-safety.orgmerckmillipore.com.

For related compounds like lauramide DEA, it is known that they can undergo breakdown in wastewater treatment processes, although biodegradation rates can vary merckmillipore.com. Large concentrations of such compounds in effluent could contribute to aquatic toxicity merckmillipore.com. Therefore, manufacturers often implement measures to mitigate environmental impact, including:

Minimizing Impurities: Controlling the level of free diethanolamine in the final product and thus in potential waste streams cir-safety.org.

Wastewater Treatment: Employing appropriate wastewater treatment technologies capable of handling organic compounds and potential contaminants before discharge.

Alternative Development: Shifting towards safer and more biodegradable alternatives in formulations where feasible to reduce the environmental footprint merckmillipore.com.

Process Containment: Implementing robust process engineering controls to prevent accidental releases and manage air emissions, particularly of volatile components or reaction byproducts.

Effective waste management ensures compliance with environmental regulations and minimizes the ecological impact of industrial chemical production involving this compound and similar compounds.

Regulatory Frameworks and Chemical Management Non Safety, Non Clinical

Global Chemical Inventory Listings and Classifications

The inclusion of a chemical substance on a national inventory is a prerequisite for its commercial use in that country. The status of Babassuamide DEA on several key global chemical inventories is detailed below.

European Union: this compound is listed in the European Commission's CosIng database, which is an inventory of cosmetic ingredients. However, it is not assigned a specific EINECS or ELINCS number, suggesting it may not be listed on the European Inventory of Existing Commercial Chemical Substances as a standalone industrial chemical. This indicates its primary regulation within the EU is under the cosmetics framework.

United States: While there is no specific entry for this compound on the public portion of the Toxic Substances Control Act (TSCA) Inventory, the broader category of "fatty acid amides" is subject to regulation. Certain fatty acid amides are subject to Significant New Use Rules (SNURs), which require notification to the Environmental Protection Agency (EPA) before the substance is used in a way that is different from what was previously reviewed by the agency. This indicates a regulatory approach focused on monitoring the application of such chemicals.

Canada: In Canada, substances are managed through the Domestic Substances List (DSL) and the Non-Domestic Substances List (NDSL). While the specific status of this compound on these lists is not readily available in public databases, the Canadian government has assessed the broader group of "Alkanolamines and Fatty Alkanolamides" under its Chemicals Management Plan to evaluate potential risks to human health and the environment. canada.cacanada.ca

Other Jurisdictions: Information regarding the specific listing of this compound (CAS No. 124046-24-8) on other major international inventories such as Australia's AICS, Japan's ENCS, Korea's KECL, the Philippines' PICCS, New Zealand's NZIoC, and Taiwan's TCSI is not consistently available in public records. This often means that a formal inquiry or notification process would be required before the substance could be imported or manufactured in these regions for industrial purposes.

Interactive Data Table: Global Inventory Status of this compound

Jurisdiction Inventory Status of this compound (CAS 124046-24-8)
European Union EINECS/ELINCS Not explicitly listed; regulated as a cosmetic ingredient.
United States TSCA No specific public listing; "fatty acid amides" are regulated.
Canada DSL/NDSL Status not publicly confirmed; broader group of alkanolamides assessed. canada.cacanada.ca
Australia AICS Status not publicly confirmed.
Japan ENCS Status not publicly confirmed.
South Korea KECL Status not publicly confirmed.
Philippines PICCS Status not publicly confirmed.
New Zealand NZIoC Status not publicly confirmed. chemradar.comchemradar.com
Taiwan TCSI Status not publicly confirmed. osha.gov.twchemradar.comchemsafetypro.com

Reporting Requirements for Industrial Production and Use

Reporting requirements for the industrial production and use of this compound are generally tied to its classification and inventory status in a given jurisdiction.

In the United States , under TSCA, manufacturers and importers of chemical substances may be subject to reporting and record-keeping requirements. For substances subject to a SNUR, any company intending to manufacture, import, or process the chemical for a significant new use must notify the EPA at least 90 days in advance.

In Canada , the Chemicals Management Plan involves data collection from industry to inform risk assessments. canada.ca This can include information on manufacturing and import quantities, as well as use patterns.

In New Zealand , importers or manufacturers of hazardous substances are required to keep records and may need to report annually to the Environmental Protection Authority (EPA). business.govt.nz

For many other jurisdictions, if a substance like this compound is not on the existing chemical inventory, a notification or registration process is typically required before it can be manufactured or imported. This process usually involves submitting a dossier of information about the chemical's properties and potential risks.

Cross-jurisdictional Comparisons in Chemical Management Approaches

A comparative analysis of chemical management approaches for substances like this compound reveals a common global trend towards risk-based assessment and control, though the implementation varies.

Risk Assessment Focus: Jurisdictions like the United States and Canada employ a risk-based approach, evaluating the potential hazards of a chemical in conjunction with exposure scenarios to determine if management measures are needed. canada.cacanada.ca

Inventory and Notification: Most countries, including Australia , Japan , South Korea , the Philippines , New Zealand , and Taiwan , rely on a national chemical inventory as a primary tool for chemical management. chemradar.comosha.gov.twchemradar.comchemsafetypro.comemb.gov.phcha.gov.twgpcregulatory.comgpcgateway.comchemradar.com Chemicals not on the inventory are considered "new" and require a notification or registration process before they can be introduced into the market.

Hazard-Based Controls: In some cases, regulations may be based on the intrinsic hazards of a chemical. For instance, in New Zealand , the Hazardous Substances and New Organisms (HSNO) Act controls the import and use of hazardous substances. customs.govt.nz

Use-Specific Regulations: The European Union's primary regulation of this compound appears to be through its use in cosmetics, highlighting a sector-specific approach to chemical management.

Priority Lists and Control Orders: Some jurisdictions, such as the Philippines , maintain a Priority Chemicals List (PCL) and may issue Chemical Control Orders (CCOs) for substances that pose a significant risk, which can prohibit, limit, or regulate their use. emb.gov.phchemsafetypro.comemb.gov.ph

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Babassuamide DEA critical to its surfactant functionality in cosmetic formulations?

  • Methodological Answer: Focus on measuring properties such as hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and thermal stability using techniques like dynamic light scattering (DLS), surface tensionetry, and differential scanning calorimetry (DSC). Compare results with structurally similar surfactants (e.g., coconut diethanolamide) to contextualize performance .

Q. Which analytical techniques are optimal for quantifying this compound in complex cosmetic matrices?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV/Vis detection or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity. Validate methods via spike-and-recovery experiments to account for matrix interference. Reference protocols from ISO or ASTM for standardization .

Q. How is this compound synthesized, and what parameters influence its yield and purity?

  • Methodological Answer: Synthesis typically involves amidation of babassu oil fatty acids with diethanolamine. Optimize reaction time, temperature, and molar ratios using design of experiments (DoE). Characterize purity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester/amide bond formation .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate interactions between this compound and other surfactants in multi-component systems?

  • Methodological Answer: Employ factorial designs to test synergistic/antagonistic effects. Use surface tension measurements, foam stability tests, and molecular dynamics simulations to model micelle formation. Cross-validate results with small-angle X-ray scattering (SAXS) for structural insights .

Q. How can researchers resolve contradictions in reported biodegradability data for this compound under varying environmental conditions?

  • Methodological Answer: Conduct longitudinal studies using OECD 301F (manometric respirometry) under controlled pH, temperature, and microbial activity. Apply sensitivity analysis to identify critical variables (e.g., nutrient availability) and use meta-analysis to reconcile disparate findings .

Q. What strategies mitigate measurement errors in assessing this compound’s cytotoxicity in vitro?

  • Methodological Answer: Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple cytotoxicity assays (MTT, LDH, apoptosis markers). Include positive/negative controls and blinded data analysis to reduce bias. Reference OECD Guidelines 423 for validation .

Q. How can computational modeling predict this compound’s behavior in novel formulations without extensive trial-and-error experimentation?

  • Methodological Answer: Apply quantitative structure-property relationship (QSPR) models using descriptors like logP, molecular weight, and charge distribution. Validate predictions via molecular docking simulations and in vitro permeability assays (e.g., Franz cells) .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in stability studies of this compound across pH and temperature ranges?

  • Methodological Answer: Use accelerated stability testing (ICH Q1A guidelines) with statistical tools like Weibull analysis to model degradation kinetics. Perform principal component analysis (PCA) to identify dominant degradation pathways and outliers .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s emulsification efficiency?

  • Methodological Answer: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC) and report confidence intervals for EC50 values. Use bootstrapping to account for small sample sizes .

Tables: Key Research Findings

Property Method Reported Value Reference
CMC (Critical Micelle Conc.)Surface tensionetry0.05–0.1 mM
HLBGriffin’s method12–14 (hydrophilic)
Biodegradability (28 days)OECD 301F65–80% mineralization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.